molecular formula C9H20ClNO2 B1677578 Muscarine chloride CAS No. 2303-35-7

Muscarine chloride

Cat. No. B1677578
CAS RN: 2303-35-7
M. Wt: 209.71 g/mol
InChI Key: WUFRNEJYZWHXLC-CTERPIQNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muscarine chloride is a potent agonist that is more effective than acetylcholine and is not susceptible to degradation by cholinesterases . It was originally isolated from Amanita muscaria . Administration of muscarine results in muscle spasms, especially in the gut, bronchus, and uterus .


Synthesis Analysis

The first stereospecific synthesis of (+)-muscarine chloride was devised by E. Hardegger and F. Lohse . They started with l-glucosamine, which was oxidized with bromine water to give l-glucosaminic acid. This was then converted to l-chitaric acid with nitrous acid .


Molecular Structure Analysis

Muscarine mimics the function of the natural neurotransmitter acetylcholine in the muscarinic part of the cholinergic nervous system, despite the less flexible structure due to the five-membered ring in the molecular skeleton .


Chemical Reactions Analysis

Muscarine is a non-specific cholinergic agonist that acts through muscarinic receptors in the lungs to induce bronchoconstriction . It also has inhibitory effects on many neurons, particularly through its effects on voltage-activated Calcium currents (I Ca) .

Scientific Research Applications

Muscarinic Depression of Synaptic Transmission

Muscarine chloride's impact on synaptic transmission, particularly in the hippocampal mossy fiber synapse, has been a significant area of study. Research has shown that muscarine chloride can produce a reliable depression of both the excitatory postsynaptic potential (EPSP) and excitatory postsynaptic current (EPSC), indicating its influence on synaptic transmission and neuronal communication (Williams & Johnston, 1990).

Pharmacological Actions

The pharmacological actions of muscarine chloride have been extensively compared with acetylcholine chloride across various organs and species. This research revealed that muscarine chloride induced spasms in muscles of the gut, uterus, urinary bladder, and bronchus. It also affected heart rate and blood pressure, showing its widespread influence on different physiological systems (Fraser, 1957).

Effects on Neuronal Excitability

Studies on guinea‐pig intracardiac neurons in culture revealed that muscarine chloride could mediate both excitation and inhibition of neuronal activity. It's been shown to produce a biphasic change in membrane potential, influencing the number of action potentials evoked by depolarizing current, and thus playing a crucial role in neuronal excitability (Allen & Burnstock, 1990).

Influence on Ion Channels

Research has also focused on how muscarine chloride affects ion channels, particularly in rat cultured cerebellar granule neurons. Findings suggest that muscarine chloride can inhibit non‐inactivating K+ currents, significantly impacting the regulation of neuronal activity (Watkins & Mathie, 1996).

Muscarine in Amanita Muscaria

The presence of muscarine in Amanita muscaria, a well-known mushroom species, has been the subject of research, highlighting its significance in the field of natural product chemistry and pharmacology (Bowden, Drysdale, & Mogey, 1965).

Role in Neurological Disorders

Muscarine chloride has been studied for its potential role in treating neurological disorders like Alzheimer's disease. Investigations into intracranial infusion of muscarinic agonists in patients with Alzheimer's have provided insights into novel therapeutic approaches (Reeder & Harbaugh, 1985).

Effects on Neurotransmitter Release

The influence of muscarine on neurotransmitter release, particularly inthe context of the rat brain, has been another area of interest. Studies have shown that acetylcholine can inhibit the release of neurotransmitters like norepinephrine and dopamine, suggesting a muscarinic inhibitory mechanism on noradrenergic and dopaminergic neurons (Westfall, 1974).

Ionic Mechanism in Neuronal Action

The ionic mechanism of muscarinic cholinergic depolarization in mouse spinal cord neurons has been explored, indicating muscarine's ability to influence membrane potentials and conductance, which are critical for neuronal firing and signaling (Nowak & Macdonald, 1983).

Impact on Dopaminergic Neurons

Muscarine chloride's effect on Ca2+ dependent electrical activity in dopamine neurons in the substantia nigra pars compacta has been studied. This research suggests that muscarine reduces Ca2+ entry in these neurons, potentially influencing dopamine release and modulation in the brain, with implications for understanding dopaminergic function in neurological conditions (Scroggs, Cardenas, Whittaker, & Kitai, 2001).

Application in Alzheimer's Disease

Continued research into the intracranial infusion of muscarinic agonists, like muscarine chloride, for treating Alzheimer's disease indicates the potential of this compound in neurological therapeutics. Preliminary results have been encouraging, showing improved cognitive and social function during drug infusion (Harbaugh, Roberts, Coombs, Saunders, & Reeder, 1984).

Chemical Synthesis

The chemical synthesis of muscarine chloride has been a significant focus, providing insights into its structure and enabling further pharmacological studies. Research on the stereospecific synthesis of muscarine chloride highlights the complexity and potential of synthetic chemistry in understanding and utilizing natural compounds (Mubarak & Brown, 1982).

Safety And Hazards

Muscarine chloride is classified as Acute toxicity, Oral (Category 2), Acute toxicity, Inhalation (Category 1), and Acute toxicity, Dermal (Category 2) . It is fatal if swallowed, in contact with skin, or if inhaled . The safety profile of muscarine necessitates caution, as its ingestion can lead to severe poisoning .

properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFRNEJYZWHXLC-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945718
Record name (+)-Muscarine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Extremely hygroscopic solid; [Merck Index]
Record name Muscarine chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6212
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/, ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Muscarine chloride

Color/Form

STOUT PRISMS FROM ETHANOL + ACETONE

CAS RN

2303-35-7, 2936-25-6, 300-54-9
Record name D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muscarine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Muscarine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Muscarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUSCARINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

180-181 °C
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscarine chloride
Reactant of Route 2
Muscarine chloride
Reactant of Route 3
Muscarine chloride
Reactant of Route 4
Muscarine chloride
Reactant of Route 5
Muscarine chloride
Reactant of Route 6
Muscarine chloride

Citations

For This Compound
607
Citations
PJ Fraser - British Journal of Pharmacology and …, 1957 - Wiley Online Library
… The action of chromatographically pure crystalline muscarine chloride, … Muscarine chloride didnot cause paralysis of the … A small quantity of crystalline, highly purified muscarine chloride …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
FA Kuehl Jr, N Lebel, JW Richter - Journal of the American …, 1955 - ACS Publications
… They obtained muscarine chloride in crystalline form, and … the preparation of pure crystalline muscarine chloride and a … Muscarine chloride proved to be completely inert to oxidation with …
Number of citations: 13 pubs.acs.org
S Wilkinson - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
… deduced that muscarine chloride must be a quaternary salt represented by one or other of the two structures (5) and (6), of which (5) was the more probable because of its derivation …
Number of citations: 65 pubs.rsc.org
K Frydenvang, B Jensen - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
… Crystals were grown from a solution of (_)-muscarine chloride, but the single crystal is chiral. The tetrahydrofuran ring conforma-tion is intermediate between envelope 3E and twist 3T4 …
Number of citations: 5 scripts.iucr.org
K Bowden, GA Mogey - Journal of Pharmacy and …, 1958 - Wiley Online Library
… muscarine chloride ; he crystallised 80 per cent of this. He did not give a melting point. King's muscarine, which he said was not adsorbed by charcoal, had a molecular weight of about …
Number of citations: 15 onlinelibrary.wiley.com
H King - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… The activity of the muscarine chloride now obtained pure is far in excess of this, only 1/500 mg. being required to stop the frog’s heart in diastole, a value in agreement with Honda’s …
Number of citations: 21 pubs.rsc.org
PC Wang, MM Joullié - The Alkaloids: Chemistry and Pharmacology, 1984 - Elsevier
… The isolation of pure muscarine chloride from Amanita muscaria by Eugster and Waser (2) began a new era of investigations that culminated in the elucidation of its structure, its …
Number of citations: 24 www.sciencedirect.com
AM Mubarak, DM Brown - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
A stereospecific synthesis of (+)-muscarine (1) is described in which acid-catalysed cyclisation of D-mannitol gives 2,5-anhydro-D-glucitol, isolated as its 1,3-O-isopropylidene-4,6-…
Number of citations: 18 pubs.rsc.org
M Weiser, E Mutschler, G Lambrecht - Naunyn-Schmiedeberg's archives …, 1997 - Springer
The present study was designed to characterize the postjunctional muscarinic receptors mediating contraction in rat anococcygeus muscle by means of a series of muscarinic agonists …
Number of citations: 10 link.springer.com
L Gyermek, KR Unna - Proceedings of the Society for …, 1958 - journals.sagepub.com
… Mean equiactive dose ratios relative to muscarine chloride. and their standard deviations were calculated : doses were expressed as number of niolecules of a compound rather than on …
Number of citations: 41 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.